N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine
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Overview
Description
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine can be synthesized through a cyclization reaction involving 2-aminophenol and benzaldehyde derivatives. The reaction typically requires a catalyst such as boron trifluoride etherate (BF3·Et2O) and a solvent like 1,4-dioxane, with the mixture being refluxed to achieve the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and nanocatalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines .
Scientific Research Applications
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy.
Mechanism of Action
The mechanism of action of N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, offering different chemical properties.
Benzimidazole: Similar structure but with nitrogen atoms, used in various pharmaceutical applications
Uniqueness
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring with a benzylideneamino group. This structure provides enhanced stability and a broader range of biological activities compared to its analogs .
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H11N3O/c1-2-6-11(7-3-1)10-15-17-14-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,16,17)/b15-10- |
InChI Key |
CEWLTJQGIPIEPF-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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